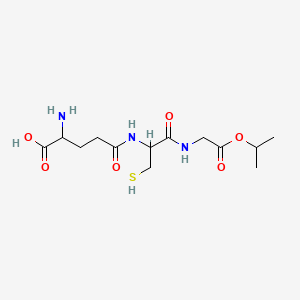

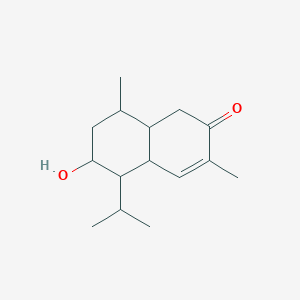

![molecular formula C32H22F5NO6 B12318054 1-benzyl 2,3,4,5,6-pentafluorophenyl (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanedioate](/img/structure/B12318054.png)

1-benzyl 2,3,4,5,6-pentafluorophenyl (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-Asp(Obzl)-Opfp, también conocido como N-α-Fmoc-L-ácido aspártico α-éster bencílico, es un compuesto ampliamente utilizado en la síntesis de péptidos. Es un derivado del ácido aspártico, donde el grupo amino está protegido por un grupo 9-fluorenilmetoxocarbonilo (Fmoc), y el grupo carboxilo está esterificado con un grupo bencilo. Este compuesto es particularmente útil en la síntesis de péptidos en fase sólida debido a su estabilidad y facilidad de eliminación en condiciones suaves .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Fmoc-Asp(Obzl)-Opfp generalmente implica la protección del grupo amino del ácido aspártico con un grupo Fmoc, seguido de la esterificación del grupo carboxilo con un grupo bencilo. El grupo Fmoc se introduce utilizando cloruro de Fmoc en presencia de una base como el carbonato de sodio. El éster bencílico se forma haciendo reaccionar el ácido aspártico protegido con alcohol bencílico en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) .

Métodos de Producción Industrial

La producción industrial de Fmoc-Asp(Obzl)-Opfp sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de sintetizadores de péptidos automatizados y reactores a gran escala para asegurar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar las reacciones secundarias y maximizar la eficiencia de la síntesis .

Análisis De Reacciones Químicas

Tipos de Reacciones

Fmoc-Asp(Obzl)-Opfp experimenta varias reacciones químicas, incluyendo:

Reacciones de Acoplamiento: Puede participar en la formación de enlaces peptídicos a través de reacciones de acoplamiento con otros aminoácidos o péptidos utilizando reactivos como DCC o N,N'-diisopropilcarbodiimida (DIC).

Reactivos y Condiciones Comunes

Desprotección: Piperidina para la eliminación de Fmoc; hidrogenación sobre Pd/C o TFMSA para la escisión del éster bencílico.

Acoplamiento: DCC o DIC como agentes de acoplamiento en presencia de bases como la N-metilmorfolina (NMM) o la diisopropiletilamina (DIPEA).

Principales Productos Formados

Desprotección: Derivados del ácido aspártico con grupos amino y carboxilo libres.

Acoplamiento: Péptidos con cadenas extendidas que incorporan el residuo de ácido aspártico.

Aplicaciones Científicas De Investigación

Química

Fmoc-Asp(Obzl)-Opfp se utiliza ampliamente en la síntesis de péptidos y proteínas. Sirve como bloque de construcción en la síntesis de péptidos en fase sólida, lo que permite la adición secuencial de aminoácidos para formar péptidos complejos .

Biología

En la investigación biológica, los péptidos sintetizados utilizando Fmoc-Asp(Obzl)-Opfp se utilizan para estudiar las interacciones proteína-proteína, las interacciones enzima-sustrato y la unión receptor-ligando .

Medicina

Los péptidos sintetizados utilizando este compuesto se utilizan en el desarrollo de agentes terapéuticos, incluidos los fármacos y las vacunas basados en péptidos .

Industria

En la industria farmacéutica, Fmoc-Asp(Obzl)-Opfp se utiliza en la producción a gran escala de fármacos peptídicos. También se utiliza en el desarrollo de herramientas de diagnóstico y biosensores .

Mecanismo De Acción

El mecanismo de acción de Fmoc-Asp(Obzl)-Opfp en la síntesis de péptidos implica la protección y desprotección de grupos funcionales para facilitar la formación de enlaces peptídicos. El grupo Fmoc protege el grupo amino durante las reacciones de acoplamiento y se elimina en condiciones básicas para exponer el grupo amino para futuras reacciones. El éster bencílico protege el grupo carboxilo y se elimina en condiciones ácidas o de hidrogenación .

Comparación Con Compuestos Similares

Compuestos Similares

Fmoc-Asp(OtBu)-OH: Similar a Fmoc-Asp(Obzl)-Opfp pero con un éster tert-butílico en lugar de un éster bencílico.

Fmoc-Glu(OtBu)-OH: Un derivado del ácido glutámico con grupos protectores similares.

Fmoc-Asp(OAll)-OH: Un derivado del ácido aspártico con un éster alílico.

Singularidad

Fmoc-Asp(Obzl)-Opfp es único debido a sus grupos protectores específicos que proporcionan estabilidad durante la síntesis de péptidos y pueden eliminarse en condiciones suaves. Esto lo hace particularmente útil en la síntesis de péptidos complejos donde se requiere una desprotección selectiva .

Propiedades

IUPAC Name |

4-O-benzyl 1-O-(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22F5NO6/c33-25-26(34)28(36)30(29(37)27(25)35)44-31(40)23(14-24(39)42-15-17-8-2-1-3-9-17)38-32(41)43-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,38,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGVPEUNLJRUCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22F5NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

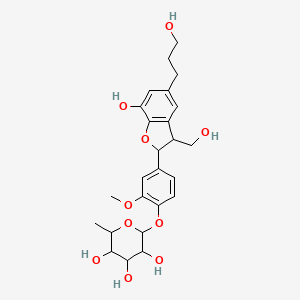

![[2-[2,4b,8,8-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate](/img/structure/B12317983.png)

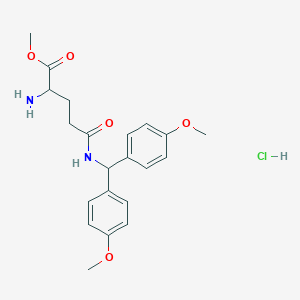

![2-chloro-N-{3-cyano-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B12318014.png)

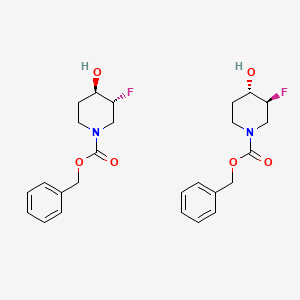

![2-(1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl)propanoic acid](/img/structure/B12318017.png)

![3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12318019.png)

![10-Hydroxy-8,8-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one](/img/structure/B12318025.png)

![5-(5,5-Dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B12318040.png)